2-Pyridinecarbothioamide, 4-(octylthio)-

Description

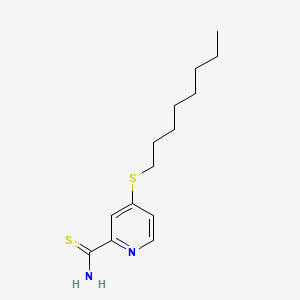

2-Pyridinecarbothioamide, 4-(octylthio)- is a sulfur-containing heterocyclic compound characterized by a pyridine ring substituted with a thioamide group at position 2 and an octylthio (-S-C8H17) moiety at position 2.

Properties

CAS No. |

186044-66-6 |

|---|---|

Molecular Formula |

C14H22N2S2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

4-octylsulfanylpyridine-2-carbothioamide |

InChI |

InChI=1S/C14H22N2S2/c1-2-3-4-5-6-7-10-18-12-8-9-16-13(11-12)14(15)17/h8-9,11H,2-7,10H2,1H3,(H2,15,17) |

InChI Key |

BYMIWXXXXWXPKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=CC(=NC=C1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbothioamide, 4-(octylthio)- typically involves the reaction of 2-pyridinecarbothioamide with an octylthio reagent under specific conditions. One common method includes the use of 4-morpholinoaniline, sulfur, and sodium sulfite in a solvent such as 2-picoline. The reaction mixture is refluxed, followed by work-up and recrystallization from hot methanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Pyridinecarbothioamide, 4-(octylthio)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbothioamide, 4-(octylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The octylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyridinecarbothioamides depending on the nucleophile used.

Scientific Research Applications

2-Pyridinecarbothioamide, 4-(octylthio)- has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its biological activity, including potential anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and surfactants.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbothioamide, 4-(octylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may interfere with enzymatic activities and cellular processes. Additionally, its ability to form transient thioketone-bridged dimers in aqueous solution suggests a unique mode of action that minimizes deactivation by biological nucleophiles .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Reg. No. | Core Structure | Key Functional Groups | Primary Application | Regulatory Limit |

|---|---|---|---|---|---|

| 2-Pyridinecarbothioamide, 4-(octylthio)- | N/A | Pyridine ring | Thioamide (-C(=S)-NH2), Octylthio (-S-C8H17) | Hypothesized: Antioxidant/stabilizer | Not specified |

| 4-[[4,6-bis(octylthio)-s-triazin-2-yl]amino]-2,6-di-tert-butylphenol | 991-84-4 | Triazine-phenol hybrid | Bis(octylthio), tert-butyl phenol | Rubber stabilizer | ≤0.5% in rubber |

| Butylated reaction product of p-cresol and dicyclopentadiene | N/A | Cresol-dicyclopentadiene adduct | Butyl groups, phenolic OH | Polymer antioxidant | Not specified |

| Butylated, styrenated cresols | N/A | Styrenated cresol | Styrene, butyl groups | Polymer stabilizer | Not specified |

Structural and Functional Differences

- Core Heterocycle: The pyridine ring in 2-Pyridinecarbothioamide provides a planar, aromatic structure with electron-withdrawing properties, whereas the triazine core in CAS 991-84-4 is a six-membered ring with three nitrogen atoms, offering stronger polarity and hydrogen-bonding capacity . The cresol-derived compounds lack heterocyclic nitrogen but feature phenolic -OH groups, which are critical for radical scavenging in antioxidants.

Functional Groups :

- The thioamide group (-C(=S)-NH2) in 2-Pyridinecarbothioamide may enable metal chelation, a property absent in the triazine and cresol-based analogs.

- Octylthio vs. tert-butyl groups : While both octylthio (C8H17S-) and tert-butyl (-C(CH3)3) enhance hydrophobicity, tert-butyl groups in CAS 991-84-4 provide steric hindrance, improving thermal stability in rubber .

- Applications: CAS 991-84-4 is explicitly approved for rubber stabilization at ≤0.5%, suggesting superior compatibility with elastomers compared to pyridinecarbothioamide, whose applications remain speculative. The cresol-based compounds are widely used in polyolefins, leveraging phenolic -OH for radical termination, whereas 2-Pyridinecarbothioamide’s mechanism may involve sulfur-mediated pathways.

Performance and Efficacy

- Thermal Stability: Triazine derivatives like CAS 991-84-4 exhibit higher thermal resistance (evidenced by their use in rubber processing) due to rigid triazine-phenol conjugation. Pyridinecarbothioamide’s stability is likely lower but could be tunable via its thioamide group.

- Solubility: The octylthio group in both 2-Pyridinecarbothioamide and CAS 991-84-4 enhances solubility in non-polar matrices (e.g., rubber or polyethylene). Styrenated cresols, however, achieve compatibility through styrene’s aromaticity .

- Mechanistic Pathways: Cresol derivatives act via H-atom transfer from phenolic -OH to radicals. 2-Pyridinecarbothioamide may inhibit oxidation through sulfur-centered radical scavenging or metal deactivation, akin to thioesters in lubricant additives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.